methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic acrylate derivative characterized by:
- Molecular formula: C₁₉H₁₈F₂NO₅S.
- Key structural features: A (2Z)-configured acrylate backbone. A 3,4-difluorophenylamino group at position 2. A 4-methoxyphenylsulfonyl group at position 2.
- Applications: Primarily serves as an intermediate in pharmaceutical synthesis, particularly for anticancer agents due to its sulfonyl and amino functionalities, which enhance binding to biological targets .
Properties
IUPAC Name |
methyl (Z)-3-(3,4-difluoroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO5S/c1-24-12-4-6-13(7-5-12)26(22,23)16(17(21)25-2)10-20-11-3-8-14(18)15(19)9-11/h3-10,20H,1-2H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRZIGHVLJVNN-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Amino Group:
Sulfonylation: The 4-methoxyphenyl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the desired methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The compound is compared with analogs differing in substituents on the phenyl rings or acrylate backbone (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 3,4-difluoro group in the target compound increases electron-withdrawing effects, enhancing reactivity compared to the 3,4-dimethoxy analog .
- Sulfonyl Group Modifications : Replacing 4-methoxy with 3,5-dimethyl in the sulfonyl group (CAS 1327195-85-6) reduces polarity but improves thermal stability due to steric shielding .
- Trifluoromethyl Substitution: The trifluoromethyl group in increases hydrophobicity, making it suitable for lipid-rich environments in organometallic synthesis.
Crystallographic and Solid-State Behavior
- Target Compound: No crystallographic data reported.
- Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate : Exhibits a dihedral angle of 82.9° between phenyl rings, stabilized by intramolecular C–H⋯O hydrogen bonds. Crystal packing involves π–π interactions (3.984 Å spacing), which may inspire similar studies for the target compound.
Biological Activity
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic compound known for its complex structure and potential biological activities. This compound features a difluorophenyl group, an amino group, and a sulfonyl moiety attached to an acrylate backbone. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated aromatic ring enhances binding affinity, while the sulfonyl group may influence solubility and metabolic stability. This compound has been investigated for its potential roles in:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide structure is often associated with anti-inflammatory properties, potentially reducing cytokine production.
- Antimicrobial Properties : Research indicates that derivatives of similar compounds exhibit significant antibacterial and antifungal activities.
In Vitro Studies
Several in vitro studies have examined the efficacy of this compound against various cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated cytotoxic effects on human cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating significant potential as an anticancer agent.
- Enzyme Inhibition : It was found to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase and certain kinases.
Case Studies
A recent case study focused on the compound’s effects on breast cancer cells (MCF-7). The study revealed:
- Cell Viability Reduction : Treatment with the compound led to a 70% reduction in cell viability after 48 hours.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis of its role as an apoptosis-inducing agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Methyl (2Z)-3-amino-2-(2-fluorophenyl)sulfonylacrylate | Structure | Anticancer | 10 |
| Methyl (2Z)-3-(4-fluorophenyl)amino-2-(phenylsulfonyl)acrylate | Structure | Antimicrobial | 12 |
| Methyl (2Z)-3-(3-chlorophenyl)amino-2-(methoxyphenylsulfonyl)acrylate | Structure | Anti-inflammatory | 8 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of acrylate precursors followed by nucleophilic substitution with 3,4-difluoroaniline. Key steps include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent optimization (e.g., DCM or THF). Intermediates are characterized via , , and HRMS to confirm regioselectivity and purity . For example, derivatives with similar sulfonyl and amino groups show yields of 71–93% under controlled conditions .
Q. How is the stereochemical configuration (Z/E) of the acrylate moiety validated?
- Methodological Answer : The (Z)-configuration is confirmed using NOESY NMR to detect spatial proximity between the sulfonyl group and the amino substituent. X-ray crystallography (e.g., for analogous compounds) reveals dihedral angles (e.g., 82.9° between aromatic rings) and intramolecular hydrogen bonds (e.g., S(7) motifs), which stabilize the Z-conformation .
Q. What standard assays are used to evaluate the bioactivity of this compound?
- Methodological Answer : In vitro antimicrobial activity is tested via turbidimetric assays against pathogens like Xanthomonas oryzae (Xoo). In vivo efficacy is assessed using plant disease models (e.g., rice bacterial blight), where compounds are applied at 200 µg/mL, and lesion lengths are measured to quantify protection rates (e.g., 58.4% curative activity for related derivatives) .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets?
- Methodological Answer : AutoDock4 or similar tools are used with flexible side-chain receptor models. The sulfonyl and amino groups are key for hydrogen bonding with enzymatic active sites (e.g., bacterial dihydrofolate reductase). Validation includes re-docking known ligands (RMSD <2.0 Å) and cross-docking across homologs (e.g., HIV protease flexibility studies) .
Q. What structure-activity relationship (SAR) trends are observed with substituent variations?
- Methodological Answer : Substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency by 20–30%, while bulkier substituents reduce solubility. The 3,4-difluorophenyl moiety is critical for target affinity, as shown in analogs with EC values <10 µM .
Q. How are synthetic challenges like sulfonate hydrolysis or amino group oxidation mitigated?
- Methodological Answer : Hydrolysis is minimized using anhydrous conditions and scavengers (e.g., molecular sieves). For oxidation-prone intermediates, inert atmospheres (N) and low-temperature workup are employed. Catalytic systems like Yb(OTf) improve regioselectivity in multi-component reactions .
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
